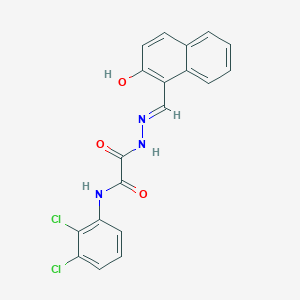![molecular formula C22H22N2O3S B11547539 4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B11547539.png)
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core substituted with methyl and sulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 2-methylphenylamine to yield the amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(2-methylphenyl)benzamide
- 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
Uniqueness
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to the presence of both methyl and sulfamoyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H22N2O3S |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-methyl-N-(2-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-8-4-6-10-19(15)23-22(25)18-13-12-17(3)21(14-18)28(26,27)24-20-11-7-5-9-16(20)2/h4-14,24H,1-3H3,(H,23,25) |
Clave InChI |
PGMNHVGPKAJBRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)

![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11547491.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)
![(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline](/img/structure/B11547508.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11547518.png)
![Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate](/img/structure/B11547521.png)
![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547526.png)